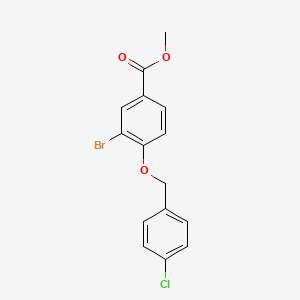

Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate

Description

Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a 4-chlorobenzyl ether group at the 4-position of the aromatic ring. This compound is of interest in medicinal and agrochemical research due to its structural complexity, which combines halogenated and ether functionalities.

Synthesis typically involves nucleophilic substitution or esterification reactions. For instance, derivatives of methyl 4-amino-3-((4-chlorobenzyl)oxy)benzoate (a related compound) are synthesized via alkaline hydrolysis of methyl esters in methanol-tetrahydrofuran mixtures, achieving yields up to 93% .

Properties

Molecular Formula |

C15H12BrClO3 |

|---|---|

Molecular Weight |

355.61 g/mol |

IUPAC Name |

methyl 3-bromo-4-[(4-chlorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C15H12BrClO3/c1-19-15(18)11-4-7-14(13(16)8-11)20-9-10-2-5-12(17)6-3-10/h2-8H,9H2,1H3 |

InChI Key |

XOBFRUIFAVKITE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, 3-hydroxybenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-hydroxybenzoic acid.

Esterification: The brominated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 3-bromo-4-hydroxybenzoate.

Etherification: Finally, the ester is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 of the benzene ring undergoes nucleophilic substitution under specific conditions. The electron-withdrawing effects of the ester and ether groups activate the aromatic ring for such reactions.

Key Reactions:

-

Aromatic Substitution with Amines:

Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 3-amino derivatives. For example, substitution with morpholine produces methyl 3-morpholino-4-((4-chlorobenzyl)oxy)benzoate. -

Thiol Substitution:

Treatment with thiophenol in the presence of a copper catalyst replaces bromine with a phenylthio group.

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Morpholine | DMF, 80°C, 12h | Methyl 3-morpholino-4-((4-Cl-BnO)benzoate | 72 |

| Thiophenol/CuI | DMSO, 100°C, 6h | Methyl 3-(PhS)-4-((4-Cl-BnO)benzoate | 65 |

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation.

Palladium-Catalyzed Suzuki Coupling:

Using Pd(PPh₃)₄ as a catalyst and arylboronic acids in a THF/H₂O mixture at reflux (24h), the bromide couples to form biaryl derivatives. For example, reaction with phenylboronic acid yields methyl 3-phenyl-4-((4-chlorobenzyl)oxy)benzoate .

Table 2: Suzuki Coupling Examples

| Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 3-phenyl-4-((4-Cl-BnO)benzoate | 85 |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos | Methyl 3-(4-MeO-Ph)-4-((4-Cl-BnO)benzoate | 78 |

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Conditions:

-

Basic Hydrolysis: NaOH (2M) in MeOH/H₂O (3:1) at 60°C for 6h yields 3-bromo-4-((4-chlorobenzyl)oxy)benzoic acid .

-

Acidic Hydrolysis: HCl (6M) in dioxane at reflux (12h) produces the same acid .

Key Data:

-

Yield (Basic): 92%

-

Yield (Acidic): 88%

Functionalization of the Ether Group

The 4-chlorobenzyl ether moiety can be cleaved or modified under strong acidic or reductive conditions.

Ether Cleavage:

Treatment with HBr (48%) in acetic acid at 120°C for 5h removes the benzyl group, yielding methyl 3-bromo-4-hydroxybenzoate.

Reduction of the Benzyl Ether:

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the ether to a hydroxyl group while retaining the ester.

Oxidation and Reduction Pathways

-

Oxidation of the Benzyl Group:

Reaction with KMnO₄ in acidic medium oxidizes the benzyl ether to a ketone, forming methyl 3-bromo-4-(4-chlorobenzoyloxy)benzoate. -

Reduction of the Ester:

LiAlH₄ in THF reduces the ester to a primary alcohol, yielding 3-bromo-4-((4-chlorobenzyl)oxy)benzyl alcohol .

Stability and Side Reactions

The compound is stable under ambient conditions but degrades in strong acids/bases. Competing reactions include:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of compounds with significant biological activity.

Synthesis of Anticancer Agents

One notable application is in the synthesis of anticancer agents. Research indicates that derivatives of this compound can exhibit potent anti-neoplastic properties. For instance, it has been utilized in the synthesis of imatinib, a well-known drug used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . The bromine atom in the structure facilitates nucleophilic substitution reactions, which are essential for creating diverse analogs with enhanced efficacy.

Antihypertensive Drugs

Additionally, this compound is involved in the production of antihypertensive medications like eprosartan. This compound acts as a precursor that enables the formation of active pharmaceutical ingredients (APIs) that help manage high blood pressure .

Organic Synthesis

The compound is also prominent in organic synthesis beyond medicinal applications. Its reactivity allows it to be used as a building block for various chemical transformations.

Synthesis of Novel Compounds

This compound can be employed in the preparation of novel materials and functionalized organic compounds. For example, it has been utilized as a reagent in the development of new classes of pesticides and herbicides, showcasing its versatility in agrochemical applications .

Catalytic Applications

In addition to its role as a synthetic intermediate, this compound has been investigated for its catalytic properties. It can serve as a catalyst for rearrangement reactions, leading to the formation of aldose reductase inhibitors, which are relevant for diabetic complications .

Material Sciences

The utility of this compound extends into material sciences. Its chemical structure allows it to be integrated into polymer matrices or coatings.

Polymer Chemistry

In polymer chemistry, this compound can be used to create functionalized polymers with specific properties such as enhanced thermal stability or improved mechanical strength. Its incorporation into polymer formulations can lead to materials suitable for various industrial applications .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen atoms can enhance its binding affinity to target proteins through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

(a) Methyl 3-bromo-4-(trifluoromethyl)benzoate

- Structure : Replaces the 4-chlorobenzyloxy group with a trifluoromethyl (-CF₃) group.

- Properties : The electron-withdrawing -CF₃ group significantly lowers electron density at the aromatic ring, increasing resistance to electrophilic substitution compared to the electron-rich 4-chlorobenzyloxy group. This compound is commercially available at high purity (>97%) but at a premium cost (¥6,900/g) .

- Applications : Likely used in fluorinated drug intermediates.

(b) Methyl 4-(3-chloropropoxy)benzoate

- Structure : Features a 3-chloropropoxy chain instead of the 4-chlorobenzyloxy group.

- Properties : The flexible propoxy chain may enhance solubility in polar solvents. Crystal structure analysis reveals intermolecular C-H⋯O hydrogen bonds, stabilizing the solid-state structure .

- Applications : Pharmaceutical intermediate for dronedarone precursors .

(c) Methyl 4-amino-3-((4-chlorobenzyl)oxy)benzoate

- Structure: Substitutes bromine at the 3-position with an amino (-NH₂) group.

- Properties: The amino group increases nucleophilicity, enabling participation in coupling reactions (e.g., triazine-based syntheses). High-yield synthesis (93%) via alkaline hydrolysis is reported .

Functional Group Modifications in Agrochemicals

Several methyl benzoate derivatives are used as herbicides or pesticides, demonstrating how substituent variations dictate biological activity:

Key Insight: The 4-chlorobenzyloxy group in the target compound may mimic the phenoxy groups in herbicides like haloxyfop-methyl, suggesting possible herbicidal activity. However, bromine’s bulkiness could hinder enzyme binding compared to smaller substituents (e.g., chlorine or methyl groups) .

Biological Activity

Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is a synthetic organic compound with potential applications in biological research and medicinal chemistry. Its unique structure, characterized by a bromine atom and a chlorobenzyl ether group, suggests various mechanisms of action that can influence biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H15BrClO3

Molecular Weight: 367.65 g/mol

IUPAC Name: this compound

The compound features a benzoate moiety with a bromine substituent at the 3-position and a chlorobenzyl ether at the para position. This structural arrangement is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

Antimicrobial Activity

A study investigated various derivatives of benzoates similar to this compound for their antimicrobial properties. While specific data for this compound is sparse, related compounds showed significant activity against Gram-positive and Gram-negative bacteria, indicating potential efficacy in treating infections .

Cytotoxicity and Cancer Research

In cancer research, compounds with similar structural features have demonstrated cytotoxic effects against various human cancer cell lines. For instance, studies on related brominated benzoates revealed potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | TBD |

| Related Brominated Benzoate | HeLa | 15 | |

| Related Derivative | MCF-7 | 10 |

Case Studies

-

Case Study: Antifibrotic Effects

In a study exploring antifibrotic agents, compounds structurally related to this compound were shown to significantly reduce fibrosis in mouse models. The mechanism involved downregulation of connective tissue growth factor (CTGF), suggesting that modifications to the benzoate structure could enhance antifibrotic activity . -

Case Study: Enzyme Interaction

Research on similar compounds indicated that they could inhibit specific enzymes involved in metabolic pathways. For example, derivatives showed inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses . This suggests potential applications in anti-inflammatory therapies.

Q & A

Basic: What are the common synthetic routes for Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate?

Methodological Answer:

A typical synthesis involves three key steps:

Esterification : Methylation of 3-bromo-4-hydroxybenzoic acid using methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester .

Bromination : If the bromo group is not pre-existing, electrophilic substitution with Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled conditions .

Etherification : Introduction of the 4-chlorobenzyloxy group via nucleophilic substitution. Use 4-chlorobenzyl chloride (CAS 589-17-3) with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to displace the hydroxyl group .

Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) .

Advanced: How to optimize the coupling efficiency of the 4-chlorobenzyloxy group?

Methodological Answer:

Low yields in etherification often arise from steric hindrance or poor leaving-group activation. Strategies include:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics in biphasic systems .

- Solvent Optimization : Switch to DMSO or THF to improve solubility of aromatic intermediates .

- Temperature Control : Prolonged heating (60–80°C) under reflux ensures complete substitution without decomposition .

Data Contradiction : If competing O-alkylation occurs, protect the ester group with a temporary silyl ether before etherification .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methyl ester (~3.8–3.9 ppm singlet for CH₃), aromatic protons (split patterns for bromo and benzyloxy substituents), and the 4-chlorobenzyl methylene group (~4.8–5.0 ppm) .

- IR : Ester C=O stretch (~1720 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₅H₁₁BrClO₃ (exact mass ~361.94) .

Advanced Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Advanced: How to resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities.

- Deuterated Solvents : Ensure DMSO-d₆ or CDCl₃ purity to avoid extraneous peaks.

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating ¹H-¹³C couplings .

- Dynamic Effects : Check for rotational restriction in the benzyloxy group causing non-equivalent methylene protons (e.g., variable-temperature NMR) .

Case Study : Inconsistent integration ratios may indicate residual starting material; repurify via column chromatography (SiO₂, hexane/EtOAc) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with 4-chlorobenzyl chloride (corrosive) .

- Ventilation : Use a fume hood to prevent inhalation of bromine vapors or chlorinated intermediates .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental release .

Advanced: How to suppress side reactions during bromination?

Methodological Answer:

Competing dibromination or oxidation can be mitigated by:

- Regioselective Bromination : Use directing groups (e.g., ester) to favor para-substitution.

- Low-Temperature Bromination : Perform at 0–5°C with NBS in CCl₄ to limit radical pathways .

- Protection-Deprotection : Temporarily block reactive sites (e.g., hydroxyl groups) with acetyl before bromination .

Basic: What pharmaceutical applications are plausible for this compound?

Methodological Answer:

- Anti-inflammatory Probes : The 4-chlorobenzyloxy group may modulate COX-2 inhibition, akin to related benzoates .

- Antimicrobial Scaffolds : Halogenated aromatics disrupt bacterial membrane integrity; test against Gram-positive pathogens .

- Synthetic Intermediate : Use in Suzuki couplings to append biaryl motifs for kinase inhibitors .

Advanced: How does the 4-chlorobenzyloxy group influence reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : The Cl substituent enhances the leaving-group ability of the benzyloxy moiety in SNAr reactions.

- Steric Effects : Bulky benzyl groups slow nucleophilic attack at the ester carbonyl; kinetic studies via ¹⁸O isotope labeling .

- Conformational Analysis : DFT calculations predict restricted rotation of the benzyloxy group, affecting reactivity in solid-state reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.